3,3-Dipyridin-2-ylpyrrolidine-2,5-dione
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Overview
Description
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with two pyridine groups at the 3-position and a dione functionality at the 2,5-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione typically involves the condensation of pyridine derivatives with succinimide or its analogs. One common method includes the reaction of N-hydroxysuccinimide with pyridine derivatives under controlled pH and temperature conditions . The reaction is often facilitated by the use of catalysts and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of pyrrolidine-2,5-dione derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the product by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of diols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3,3-Dipyridin-2-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyridine rings can engage in π-π interactions and hydrogen bonding with target proteins, while the dione functionality can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the pyridine substitutions.
Pyrrolidine-2-one: Lacks the dione functionality but retains the pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring structure
Uniqueness
3,3-Dipyridin-2-ylpyrrolidine-2,5-dione is unique due to its dual pyridine substitutions, which enhance its ability to interact with a wide range of biological targets. This structural feature also provides greater versatility in chemical modifications, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C14H11N3O2 |
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Molecular Weight |
253.26 g/mol |
IUPAC Name |
3,3-dipyridin-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11N3O2/c18-12-9-14(13(19)17-12,10-5-1-3-7-15-10)11-6-2-4-8-16-11/h1-8H,9H2,(H,17,18,19) |
InChI Key |
GVADIRWBLSWOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)C1(C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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